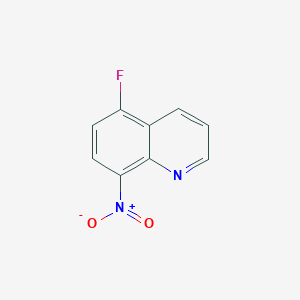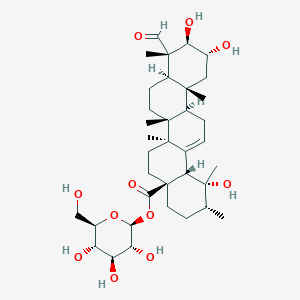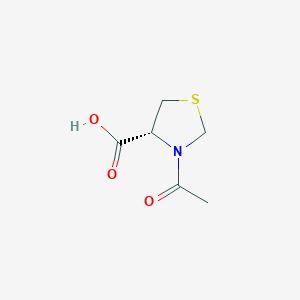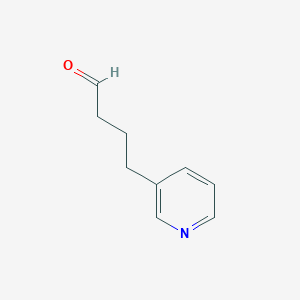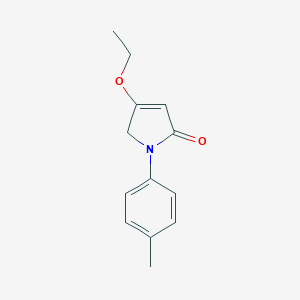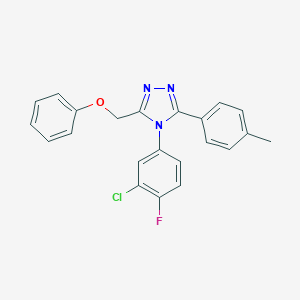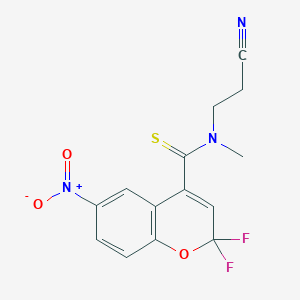
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide, also known as CDM-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDM-1 is a chromene-based compound that has shown promising results in scientific research studies, particularly in the fields of cancer research and neuroscience.
Mécanisme D'action
The mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is not fully understood. However, studies have suggested that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its anti-cancer effects by inhibiting the activity of a protein called tubulin. Tubulin is essential for cell division and is a target for many anti-cancer drugs. N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may also induce apoptosis in cancer cells by activating certain cellular pathways.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may enhance the activity of certain enzymes that are involved in cellular energy production.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can induce apoptosis, inhibit cell division, and reduce tumor growth and metastasis. In the brain, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and inflammation, and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its potent anti-cancer and neuroprotective properties. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide. One area of interest is the development of new formulations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide and its potential applications in other fields, such as infectious disease research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide in humans.
Méthodes De Synthèse
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can be synthesized using a relatively simple and straightforward method. The synthesis involves the reaction of 2,2-difluoro-4-nitrobenzaldehyde with N-methylthiourea in the presence of sodium methoxide. The resulting product is then reacted with ethyl cyanoacetate to obtain N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to inhibit tumor growth and metastasis in animal models.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has shown potential as a neuroprotective agent. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
152661-13-7 |
|---|---|
Nom du produit |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
Formule moléculaire |
C15H13F2N3O3S |
Poids moléculaire |
339.32 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C14H11F2N3O3S/c1-18(6-2-5-17)13(23)11-8-14(15,16)22-12-4-3-9(19(20)21)7-10(11)12/h3-4,7-8H,2,6H2,1H3 |
Clé InChI |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
SMILES canonique |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
Synonymes |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



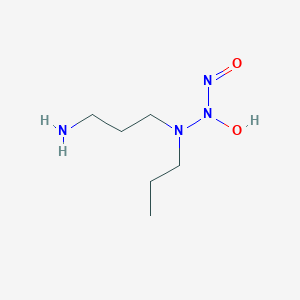
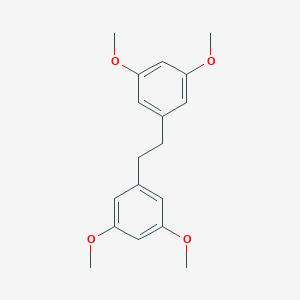
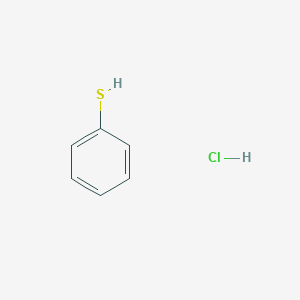
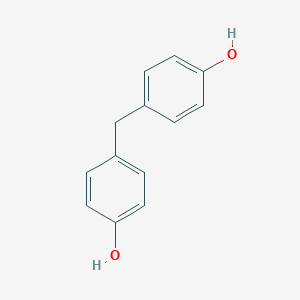
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
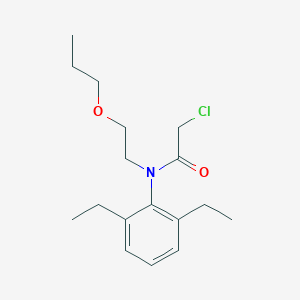
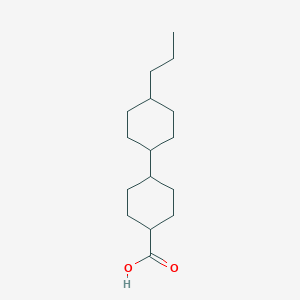
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
